molecular formula C9H16O2 B1450644 [2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol CAS No. 93225-04-8

[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

Cat. No.: B1450644
CAS No.: 93225-04-8
M. Wt: 156.22 g/mol
InChI Key: OSYMHVMMKGVUHH-UHFFFAOYSA-N
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Description

“[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol” is a chemical compound with the CAS Number: 93225-04-8 . It has a molecular weight of 156.22 and its IUPAC name is spiro[3.3]heptane-2,2-diyldimethanol . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the resources I have.

Scientific Research Applications

Novel Synthesis Approaches

  • A study explored bornane synthesis, including derivatives of spiro[3.3]heptane, indicating potential for variations in bornane derivative synthesis (Föhlisch, Abu Bakr, & Fischer, 2002).

Enzyme-catalyzed Asymmetric Synthesis

  • Enzymatic synthesis of spiro[3.3]heptane derivatives was achieved with moderate optical purity, highlighting the utility of enzyme-catalyzed processes in producing chiral spiro compounds (Naemura & Furutani, 1990).

Photochemical Reactions

  • The photolysis of α-spirocyclopropyl ketones, including spiro[3.3]heptane derivatives, was studied, revealing insights into product formation based on solvent interactions (Yates & Helferty, 1983).

Acid-Catalyzed Reactions

  • Research on 1-Oxadispiro[2.1.2.2]nonane, related to spiro[3.3]heptane structures, showed various product formations under acid-catalyzed conditions, important for understanding spiro compound reactivity (Adam & Crämer, 1987).

Robinson Annulation in Spiro-ketone Synthesis

  • The Robinson annulation of 2-hydroxymethylene-ketones was used to synthesize spiro-ketones, contributing to the understanding of spiro compound formation (Dave & Whitehurst, 1973).

Radical Formation and Rearrangement

  • Studies on spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals provide insights into the structural similarities and rearrangements of these radicals, crucial for understanding reaction mechanisms in organic chemistry (Roberts, Walton, & Maillard, 1986).

Lipase-catalyzed Esterification

  • Lipase was used to catalyze asymmetric esterification of spiro[3.3]heptane derivatives, demonstrating the potential of biocatalysts in synthesizing chiral compounds (Naemura & Furutani, 1991).

Properties

IUPAC Name

[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYMHVMMKGVUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 2
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 3
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 4
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[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 5
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 6
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol

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